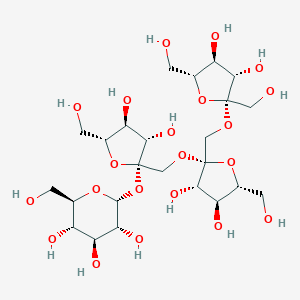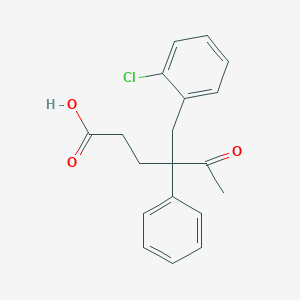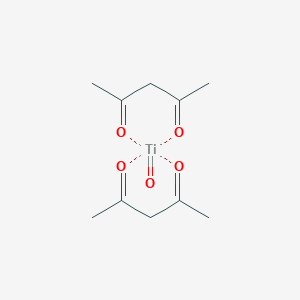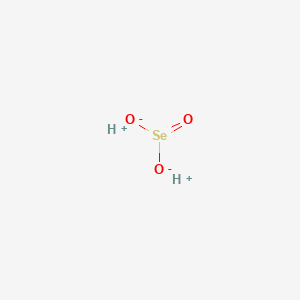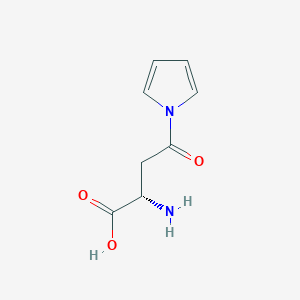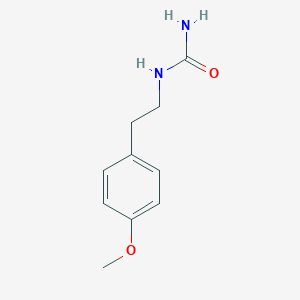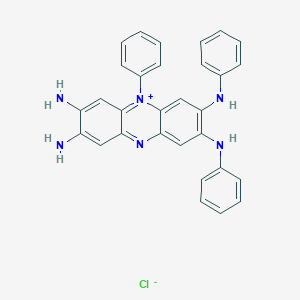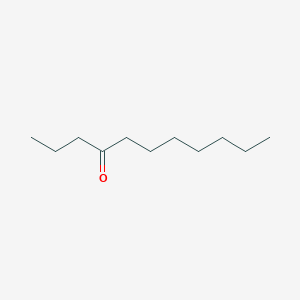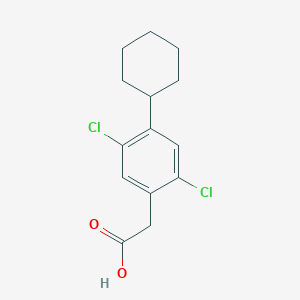
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid, also known as DCPA, is a herbicide commonly used to control weeds in crops such as soybeans, cotton, and corn. It belongs to the family of phenoxy herbicides and functions by inhibiting the growth of broadleaf weeds. DCPA has been used for over 50 years, and its safety and efficacy have been extensively studied.
Wirkmechanismus
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid functions by inhibiting the growth of broadleaf weeds. It does this by interfering with the synthesis of plant hormones called auxins, which are essential for plant growth and development. (2,5-Dichloro-4-cyclohexylphenyl)acetic acid disrupts the transport of auxins within the plant, leading to stunted growth and eventual death of the weed.
Biochemische Und Physiologische Effekte
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been shown to have minimal toxicity to mammals, birds, and fish. It is rapidly metabolized and excreted from the body, with no significant accumulation in tissues. (2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been shown to have no mutagenic or carcinogenic effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2,5-Dichloro-4-cyclohexylphenyl)acetic acid is its low toxicity to mammals, making it a safe compound to work with in laboratory studies. However, its effectiveness is limited to broadleaf weeds, and it may not be suitable for use in all crop systems. In addition, (2,5-Dichloro-4-cyclohexylphenyl)acetic acid has a relatively short half-life in soil, meaning that repeated applications may be necessary to maintain weed control.
Zukünftige Richtungen
Future research on (2,5-Dichloro-4-cyclohexylphenyl)acetic acid could focus on its potential as a fungicide and insecticide, as well as its use in combination with other herbicides to enhance weed control. In addition, studies could investigate the effects of repeated applications of (2,5-Dichloro-4-cyclohexylphenyl)acetic acid on soil health and microbial populations. Finally, research could be conducted on the development of new formulations of (2,5-Dichloro-4-cyclohexylphenyl)acetic acid that are more effective and environmentally friendly.
Synthesemethoden
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid is synthesized by the reaction of cyclohexylmagnesium bromide with 2,5-dichlorobenzoyl chloride, followed by hydrolysis of the resulting intermediate. The final product is a white crystalline solid with a melting point of 96-97°C.
Wissenschaftliche Forschungsanwendungen
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of broadleaf weeds, including pigweed, lambsquarters, and morning glory. (2,5-Dichloro-4-cyclohexylphenyl)acetic acid is also used as a reference compound in the development of new herbicides. In addition, (2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been studied for its potential as a fungicide and insecticide.
Eigenschaften
CAS-Nummer |
13376-40-4 |
|---|---|
Produktname |
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid |
Molekularformel |
C14H16Cl2O2 |
Molekulargewicht |
287.2 g/mol |
IUPAC-Name |
2-(2,5-dichloro-4-cyclohexylphenyl)acetic acid |
InChI |
InChI=1S/C14H16Cl2O2/c15-12-8-11(9-4-2-1-3-5-9)13(16)6-10(12)7-14(17)18/h6,8-9H,1-5,7H2,(H,17,18) |
InChI-Schlüssel |
NTYFWSQPZNEZFR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C=C(C(=C2)Cl)CC(=O)O)Cl |
Kanonische SMILES |
C1CCC(CC1)C2=C(C=C(C(=C2)Cl)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



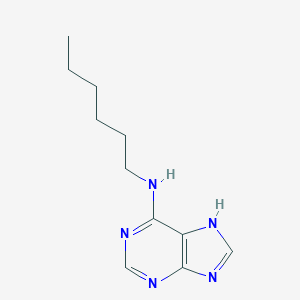
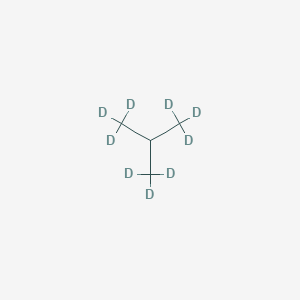
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)



